molecular formula C22H19BrN6O3 B2763009 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172356-61-4

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2763009
CAS No.: 1172356-61-4
M. Wt: 495.337
InChI Key: OGQKTNZLJNMBCX-UHFFFAOYSA-N
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Description

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring, followed by the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include other heterocyclic compounds with similar structural motifs. These compounds may share some properties but differ in their specific applications and reactivity. Examples of similar compounds include:

  • 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole
  • 1-(4-Bromophenyl)-1-ethanol

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts specific chemical and physical properties .

Properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O3/c1-12(2)13-5-9-16(10-6-13)29-21(30)18-19(22(29)31)28(27-25-18)11-17-24-20(26-32-17)14-3-7-15(23)8-4-14/h3-10,12,18-19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQKTNZLJNMBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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